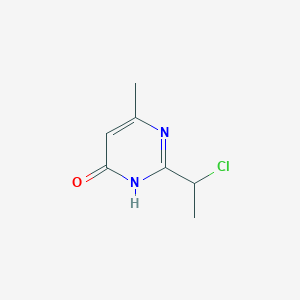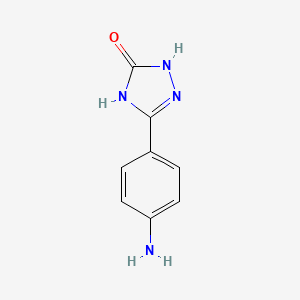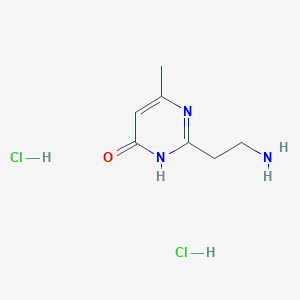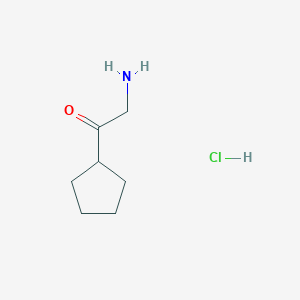
2-(1-Chloroéthyl)-6-méthylpyrimidin-4-ol
Vue d'ensemble
Description
Chloroethyl chloroformates are a pair of related chemical compounds . They can be used to form protecting groups and as N-dealkylating agents .
Synthesis Analysis
Chloroethyl chloroformate can be synthesized using various methods. For instance, one method involves the acid-mediated cyclisation . Another method uses 1-chloroethyl chloroformate to produce the secondary amine .Molecular Structure Analysis
The molecular structure of chloroethyl chloroformates consists of a carbon, hydrogen, and chlorine atoms . The exact structure would depend on the specific compound .Chemical Reactions Analysis
Chloroformates are used as reagents in organic chemistry . They can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis
Chloroethyl chloroformates are colorless, volatile liquids that degrade in moist air . They are formally esters of chloroformic acid .Applications De Recherche Scientifique
Synthèse pharmaceutique
Ce composé est utilisé dans la synthèse de divers produits pharmaceutiques. Sa réactivité avec les amines peut être exploitée pour créer des structures d'amines tertiaires, qui sont présentes dans de nombreux médicaments. Par exemple, il peut être utilisé dans la N-désalkylation sélective des amines tertiaires, une étape clé dans la production de certains médicaments .
Chimie analytique
En chimie analytique, « 2-(1-Chloroéthyl)-6-méthylpyrimidin-4-ol » sert de réactif dans la préparation des carbonates d'alkyle 1-chloroéthyle. Ces carbonates sont essentiels pour les réactions de N-déméthylation dans la détermination de multiples drogues d'abus dans les fluides biologiques, en utilisant des techniques telles que l'électrophorèse capillaire avec fluorescence native et la détection par fluorescence induite par laser .
Catalyse
Le composé trouve une application comme catalyseur dans les réactions chimiosélectives. Par exemple, il peut catalyser la désilylation chimiosélective des alcools protégés par un groupe silyle, ce qui est une réaction précieuse dans la purification de composés organiques spécifiques .
Chimie des groupes protecteurs
En chimie organique synthétique, les groupes protecteurs sont souvent nécessaires pour masquer les sites réactifs lors de synthèses en plusieurs étapes. “this compound” peut être utilisé pour cliver les groupes benzhydryle des amines, révélant ainsi le groupe amine fonctionnel pour d'autres réactions chimiques .
Électrosynthèse
Dans le domaine de l'électrosynthèse, ce composé peut être impliqué dans les réactions d'électrocarboxylation. Il a été utilisé comme milieu dans l'électrosynthèse du naproxène par électrocarboxylation du 2-(1-chloroéthyl)-6-méthoxynaphtalène en utilisant du CO2, ce qui est une méthode de synthèse verte et durable .
Safety and Hazards
Propriétés
IUPAC Name |
2-(1-chloroethyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-4-3-6(11)10-7(9-4)5(2)8/h3,5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGCWHLFPSBYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242385 | |
| Record name | 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394040-96-0 | |
| Record name | 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384530.png)
![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)

![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)

![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)




![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)
![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)

![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)